![molecular formula C13H15NO5 B1416727 (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid CAS No. 1160264-02-7](/img/structure/B1416727.png)
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Overview
Description
“(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid” is a chemical compound with the CAS Number: 105106-20-5. It has a linear formula of C12H13NO5 . The compound has a molecular weight of 251.24 .
Molecular Structure Analysis
The compound has an IUPAC name of 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid . Its InChI Code is 1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) . The Canonical SMILES representation is COC1=C (C=C2C (=C1)C (CC (=O)N2)C (=O)O)OC .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 251.07937252 g/mol . The Topological Polar Surface Area is 84.9 Ų , and it has a Heavy Atom Count of 18 .Scientific Research Applications
Antihypoxic Activity
This compound has been identified as having significant antihypoxic activity . It is considered essentially nontoxic and has high efficacy in this regard, making it a candidate for further testing as a potential new class of antihypoxant .
Analgesic Properties
Bioisosteric replacements in the compound’s structure have been shown to enhance its analgesic properties . Specifically, replacing the benzyl phenyl ring with an isosteric heterocycle has led to a noticeable increase in analgesic activity .
Antitumor Effects
The compound has demonstrated antitumor effects in preclinical models. Evaluation using BDF1 mice bearing 3LL tumor cells showed significant inhibitory effects on tumor growth .
Potential as an Analgesic
Continued research into 4-hydroxyquinol-2-one derivatives, which are structurally related to the compound , has indicated potential for these compounds as analgesics . This suggests that (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid may also hold promise in this field .
properties
IUPAC Name |
2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAPYBRWPXHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180548 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid | |
CAS RN |
1160264-02-7 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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